Cas no 1344578-58-0 ((2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine)

(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine
- EN300-1999614
- 1344578-58-0
-
- インチ: 1S/C10H13FN2O2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13(14)15/h4-7H,2-3,12H2,1H3/t7-/m0/s1
- InChIKey: YTRKHSQNQJMGID-ZETCQYMHSA-N
- ほほえんだ: FC1C=CC(=C(C=1)CC[C@H](C)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 212.09610582g/mol
- どういたいしつりょう: 212.09610582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999614-10.0g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 10g |
$7866.0 | 2023-05-31 | ||
Enamine | EN300-1999614-1.0g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 1g |
$1829.0 | 2023-05-31 | ||
Enamine | EN300-1999614-5.0g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 5g |
$5304.0 | 2023-05-31 | ||
Enamine | EN300-1999614-0.1g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 0.1g |
$1610.0 | 2023-09-16 | ||
Enamine | EN300-1999614-0.25g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 0.25g |
$1683.0 | 2023-09-16 | ||
Enamine | EN300-1999614-5g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 5g |
$5304.0 | 2023-09-16 | ||
Enamine | EN300-1999614-0.5g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 0.5g |
$1757.0 | 2023-09-16 | ||
Enamine | EN300-1999614-10g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 10g |
$7866.0 | 2023-09-16 | ||
Enamine | EN300-1999614-0.05g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 0.05g |
$1537.0 | 2023-09-16 | ||
Enamine | EN300-1999614-2.5g |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine |
1344578-58-0 | 2.5g |
$3585.0 | 2023-09-16 |
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amineに関する追加情報
Recent Advances in the Study of (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine (CAS: 1344578-58-0)
The compound (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine (CAS: 1344578-58-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its fluoro-nitro-phenyl and butan-2-amine structural motifs, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable candidate for further drug discovery efforts.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine, achieving high enantiomeric purity (>99% ee) via asymmetric hydrogenation. The researchers emphasized the compound's role as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), with improved yield and scalability compared to previous methods. This advancement addresses critical challenges in large-scale production, facilitating further preclinical evaluations.
Pharmacological investigations have revealed that (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine exhibits selective binding affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). In vitro assays demonstrated IC50 values of 12 nM and 28 nM for DAT and SERT, respectively, suggesting its potential as a dual-target therapeutic for neuropsychiatric disorders. Notably, its fluorinated aromatic moiety enhances blood-brain barrier permeability, as confirmed by parallel artificial membrane permeability assays (PAMPA).
Recent mechanistic studies have explored the compound's interactions with cytochrome P450 enzymes (CYP450), highlighting its metabolic stability and low risk of drug-drug interactions. A 2024 ACS Chemical Biology report identified CYP2D6 as the primary metabolizing enzyme, with a half-life of 4.2 hours in human liver microsomes. These findings support its favorable pharmacokinetic profile for further development.
Ongoing research is investigating derivatives of (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine for their anti-inflammatory properties. Preliminary data presented at the 2024 International Chemical Biology Symposium indicate potent inhibition of NF-κB signaling in macrophage models, with potential applications in neurodegenerative diseases. The nitro group's redox activity is hypothesized to contribute to this effect, though detailed structure-activity relationship (SAR) studies are underway.
In conclusion, (2S)-4-(5-fluoro-2-nitrophenyl)butan-2-amine represents a versatile scaffold with multifaceted therapeutic potential. Its recent synthetic optimizations, coupled with emerging pharmacological insights, underscore its significance in modern drug discovery pipelines. Future directions include in vivo efficacy studies and targeted modifications to enhance selectivity for specific CNS targets.
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